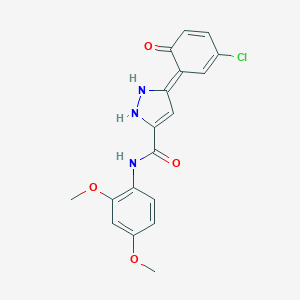
2-(1-Piperidinyl)-4-pyrimidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Piperidinyl)-4-pyrimidinol, also known as PPY, is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicinal chemistry. PPY is a heterocyclic compound with a pyrimidine ring and a piperidine ring, making it a unique and versatile molecule.
Mécanisme D'action
2-(1-Piperidinyl)-4-pyrimidinol exerts its pharmacological effects by inhibiting the activity of enzymes such as topoisomerase and DNA polymerase, which are essential for DNA replication and cell division. This inhibition leads to the disruption of DNA synthesis and cell cycle progression, ultimately leading to cell death. 2-(1-Piperidinyl)-4-pyrimidinol has also been found to modulate the activity of neurotransmitters such as dopamine and serotonin, which play a crucial role in the regulation of mood and behavior.
Biochemical and Physiological Effects:
2-(1-Piperidinyl)-4-pyrimidinol has been shown to have a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. 2-(1-Piperidinyl)-4-pyrimidinol has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1-Piperidinyl)-4-pyrimidinol has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. 2-(1-Piperidinyl)-4-pyrimidinol also has a high degree of selectivity for its targets, making it a valuable tool for studying the mechanisms of action of enzymes and neurotransmitters. However, 2-(1-Piperidinyl)-4-pyrimidinol also has some limitations for use in lab experiments. It can be toxic at high concentrations, and its effects can be influenced by factors such as pH and temperature.
Orientations Futures
There are several future directions for research on 2-(1-Piperidinyl)-4-pyrimidinol. One area of interest is the development of 2-(1-Piperidinyl)-4-pyrimidinol-based drugs for the treatment of cancer and viral infections. Another area of research is the investigation of the neuroprotective effects of 2-(1-Piperidinyl)-4-pyrimidinol and its potential use in the treatment of neurological disorders. Additionally, there is a need for further studies on the pharmacokinetics and toxicity of 2-(1-Piperidinyl)-4-pyrimidinol to determine its safety and efficacy for use in humans.
Conclusion:
In conclusion, 2-(1-Piperidinyl)-4-pyrimidinol is a unique and versatile molecule with significant potential for use in the field of medicinal chemistry. Its antitumor, antiviral, and neuroprotective properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanisms of action of 2-(1-Piperidinyl)-4-pyrimidinol and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
2-(1-Piperidinyl)-4-pyrimidinol can be synthesized through a multi-step process that involves the reaction of 2,4-dichloropyrimidine with piperidine in the presence of a base such as sodium hydride or potassium carbonate. This reaction results in the formation of 2-(1-piperidinyl)pyrimidine, which is then treated with sodium borohydride to produce 2-(1-Piperidinyl)-4-pyrimidinol. The final product is obtained through purification by column chromatography or recrystallization.
Applications De Recherche Scientifique
2-(1-Piperidinyl)-4-pyrimidinol has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have antitumor, antiviral, and antibacterial properties, making it a promising candidate for the development of new drugs. 2-(1-Piperidinyl)-4-pyrimidinol has also been found to have neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Nom du produit |
2-(1-Piperidinyl)-4-pyrimidinol |
|---|---|
Formule moléculaire |
C9H13N3O |
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
2-piperidin-1-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H13N3O/c13-8-4-5-10-9(11-8)12-6-2-1-3-7-12/h4-5H,1-3,6-7H2,(H,10,11,13) |
Clé InChI |
RCLPPVGRWSZZNX-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=NC=CC(=O)N2 |
SMILES canonique |
C1CCN(CC1)C2=NC=CC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265646.png)
![3'-Butyl 5'-isopropyl 2'-amino-5-bromo-6'-methyl-1,2-dihydro-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B265649.png)
![3'-Butyl 5'-methyl 2'-amino-5-bromo-6'-methyl-1,2-dihydro-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B265650.png)
![2-{[3-cyano-4-(4-isopropylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-(2-naphthyl)acetamide](/img/structure/B265660.png)
![2-{[3-cyano-4-(5-methyl-2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B265664.png)
![(4E)-5-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B265667.png)
![4-(4-chlorobenzoyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265670.png)
![(4E)-1-(3-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione](/img/structure/B265671.png)

![5'-Isopropyl 3'-(2-methoxyethyl) 2'-amino-5-bromo-6'-methyl-1,2-dihydro-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B265677.png)

![(5Z)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[(4-methylphenyl)methyl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B265687.png)
